Mogroside III A1

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A1 involves the extraction of mogrosides from monk fruit, followed by purification processes. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage, make their synthesis challenging. Biotransformation methods, particularly enzymatic conversion, are commonly used to convert mogroside V into mogroside III and other related compounds .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of monk fruit in specific climatic conditions, followed by extraction and purification processes. The use of cellulase and maltase enzymes facilitates the conversion of mogroside V into this compound and other mogrosides .

化学反应分析

Types of Reactions: Mogroside III A1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Hydrolysis: Enzymatic hydrolysis using cellulase and maltase is common.

Major Products Formed: The major products formed from these reactions include mogroside II E, mogroside IV E, and mogrol .

科学研究应用

Mogroside III A1 is a compound found in Siraitia grosvenorii (S. grosvenorii), also known as monk fruit, which has gained scientific interest for its potential health benefits and applications . S. grosvenorii possesses various health-promoting effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties . Mogrosides, including this compound, are the active ingredients in S. grosvenorii .

Chemical Properties and Distribution

This compound is one of the low-polar mogrosides found in certain fractions of S. grosvenorii extracts . In a study of low-polar Siraitia grosvenorii glycosides (L-SGgly), this compound was found to constitute 2.6% of the mogrosides present . Other mogrosides found in this extract include 11-oxomogroside V, mogroside V, mogroside III, mogroside IIE, and mogroside IIA1 .

Potential Applications and Research

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some insight into its potential uses and research directions:

- Anti-diabetic Effects A special fraction of mogrosides containing 1-3 glucose residues, including this compound, was separated from an extract of S. grosvenorii and named low-polar Siraitia grosvenorii glycosides (L-SGgly) . The anti-diabetic effects of L-SGgly were evaluated in rats with induced type 2 diabetes, and the study found that L-SGgly increased GLP-1 levels and activated liver AMPK in these rats .

- Transformation by Intestinal Bacteria Mogroside III can be transformed into mogroside II(A1) by human intestinal bacteria .

- Sweetener Mogrosides are used as sweeteners .

作用机制

Mogroside III A1 exerts its effects through various molecular targets and pathways. It modulates blood glucose levels by influencing insulin secretion and sensitivity. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

相似化合物的比较

- Mogroside V

- Mogroside IV

- Mogroside II E

Comparison: Mogroside III A1 is unique due to its specific glycosylation pattern, which influences its sweetness and biological activities. Compared to mogroside V, this compound has a different intensity of sweetness and distinct health benefits. Mogroside IV and mogroside II E also exhibit unique properties based on their glycosylation patterns .

生物活性

Mogroside III A1, a significant component derived from Siraitia grosvenorii, commonly known as monk fruit, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Overview of this compound

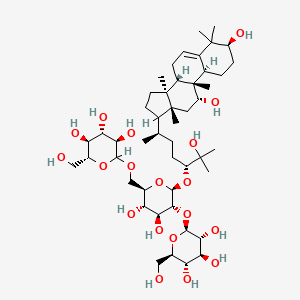

This compound is a triterpenoid glycoside characterized by its sweet taste, which is approximately 300 times sweeter than sucrose. It is part of a larger group of mogrosides that are primarily responsible for the sweetness of monk fruit. The compound's structure consists of multiple glucose moieties attached to a core mogrol backbone, influencing its solubility and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress. For instance, a study reported that mogrosides could inhibit the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and cardiovascular conditions .

| Concentration (μg/mL) | Inhibition of AGEs Formation (%) |

|---|---|

| 31 | 11.6 |

| 125 | 33.6 |

| 500 | 58.5 |

This data suggests that higher concentrations of this compound can significantly reduce AGEs formation, highlighting its potential as an antiglycative agent.

Anti-Hyperglycemic Effects

This compound has been studied for its anti-hyperglycemic effects. It has been shown to enhance insulin sensitivity and promote glucose uptake in muscle cells, thereby lowering blood sugar levels. In animal models, administration of mogrosides led to increased levels of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose metabolism .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. This activity may contribute to its protective effects against inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative stress pathways, this compound protects cellular components from damage.

- Glucose Metabolism Regulation : It enhances insulin signaling pathways, improving glucose uptake in peripheral tissues.

- Cytokine Modulation : this compound reduces the expression and secretion of inflammatory cytokines, thereby mitigating inflammation.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on health outcomes:

- Diabetes Management : In a controlled study involving diabetic rats, treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups .

- Oxidative Stress Reduction : Another study highlighted that administration of mogrosides improved the antioxidant status in diabetic mice by restoring levels of endogenous antioxidant enzymes .

- Inflammation and Pain Relief : Research demonstrated that this compound effectively reduced pain and inflammation in models of arthritis, indicating its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Mogroside III A1 in plant extracts or biological samples?

- Methodological Guidance : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for precise quantification. External standard calibration with authentic reference compounds is critical for accuracy, as demonstrated in studies analyzing post-ripening effects on mogroside accumulation . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should supplement MS data to resolve stereochemical ambiguities .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation?

- Experimental Design : Use solvent systems with polar gradients (e.g., ethanol-water mixtures) to balance yield and stability. Temperature-controlled extraction (<50°C) and inert gas purging (e.g., nitrogen) are recommended to prevent oxidation. Post-extraction lyophilization preserves glycosidic bonds, which are sensitive to hydrolytic cleavage .

Q. What are the primary challenges in distinguishing this compound from structurally similar mogrosides (e.g., Mogroside IV, V) during analysis?

- Data Analysis Strategy : Employ chromatographic separation with C18 reverse-phase columns and gradient elution to resolve co-eluting peaks. Quantification via selected ion monitoring (SIM) in MS can differentiate isomers based on unique fragment ions (e.g., m/z 683.43 for this compound) . Cross-validate results with orthogonal methods like hydrophilic interaction liquid chromatography (HILIC) .

Advanced Research Questions

Q. How do structural modifications (e.g., glucose moiety positioning) influence this compound’s interaction with taste receptors (e.g., hT2R14)?

- Hypothesis-Driven Approach : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities between this compound and bitter taste receptors. Key interactions include hydrogen bonding with Asp-45 and hydrophobic interactions with Phe-114 in hT2R14. Comparative studies with Mogroside V (which binds Thr-164) reveal how glycosylation patterns modulate bitterness intensity .

- Validation : Pair computational predictions with electronic tongue assays to correlate structural features with sensory attributes .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

- Data Contradiction Analysis : Systematically vary experimental conditions (e.g., pH, redox environment) in cell-based assays. Use standardized positive controls (e.g., ascorbic acid for antioxidant studies) and validate findings across multiple cell lines. Confounding factors like impurity profiles (e.g., trace metal ions in extracts) must be ruled out via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can biotransformation pathways be engineered to enhance this compound production from precursor compounds (e.g., Mogroside V)?

- Biosynthesis Optimization : Screen fungal endophytes (e.g., Aspergillus spp.) for β-glucosidase activity to selectively hydrolyze Mogroside V into this compound. Use response surface methodology (RSM) to optimize fermentation parameters (e.g., pH, temperature, substrate concentration). Monitor reaction progress via real-time MS profiling .

Q. What in vivo models are most appropriate for studying this compound’s pharmacokinetics and metabolic fate?

- Model Selection : Rodent models (e.g., Sprague-Dawley rats) are suitable for bioavailability studies. Employ stable isotope labeling (e.g., ¹³C-glucose tracing) to track mogroside metabolism. Tissue-specific distribution can be mapped using quantitative whole-body autoradiography (QWBA) .

Q. Methodological Considerations for Experimental Design

Q. How should researchers design experiments to evaluate synergistic effects between this compound and other bioactive compounds (e.g., flavonoids)?

- Factorial Design : Use a 2×2 factorial approach to test individual vs. combined treatments. Apply isobolographic analysis to distinguish additive, synergistic, or antagonistic interactions. Dose-response curves should be generated using nonlinear regression models (e.g., Hill equation) .

Q. What statistical approaches are recommended for analyzing time-dependent changes in this compound content during post-ripening or storage?

- Time-Series Analysis : Fit kinetic models (e.g., first-order decay or logistic growth) to temporal data. Use ANOVA with repeated measures to assess significance, and report confidence intervals for degradation rates. Principal component analysis (PCA) can identify environmental factors (e.g., humidity, light) driving variability .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when reporting chromatographic or spectral data?

- Standardization : Adopt the Minimum Information about Natural Product Experiments (MIANPE) guidelines. Include raw chromatograms, MS/MS spectra, and NMR chemical shifts in supplementary materials. Provide detailed instrument parameters (e.g., collision energy in MS) to enable method replication .

属性

IUPAC Name |

(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXYRAMQRKPDO-MQMWZZRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。